molecular formula C9H8F3NO2 B13039207 5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine CAS No. 944904-30-7

5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13039207
CAS No.: 944904-30-7
M. Wt: 219.16 g/mol
InChI Key: ZDVWVQNLYWQEOU-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine is a compound that features a trifluoromethoxy group attached to a benzofuran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxylation reagents under mild reaction conditions . The process may include steps such as nucleophilic substitution or radical trifluoromethoxylation .

Industrial Production Methods

Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized benzofuran derivatives. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism by which 5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules. These properties make it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific structural features, which confer distinct chemical and physical properties. Its trifluoromethoxy group enhances its potential for various applications compared to other similar compounds .

Properties

CAS No.

944904-30-7

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8/h1-3,7H,4,13H2

InChI Key

ZDVWVQNLYWQEOU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N

Origin of Product

United States

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